1-(5-Bromo-2-chlorophenyl)ethanone

Catalog No.
S687933
CAS No.
105884-19-3
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-chlorophenyl)ethanone

CAS Number

105884-19-3

Product Name

1-(5-Bromo-2-chlorophenyl)ethanone

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

FVJMYXDLWAEIKP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Br)Cl

Synonyms

1-(5-Bromo-2-chlorophenyl)ethan-1-one

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)Cl

Potential Applications

  • Intermediate for organic synthesis: Due to the presence of a ketone functional group and a brominated aromatic ring, 1-(5-Bromo-2-chlorophenyl)ethanone could be a useful intermediate for the synthesis of more complex molecules.
  • Bioisosterism studies: The compound may be of interest in research on bioisosterism, a concept where molecules with similar shapes and properties can mimic each other's biological activity. PubChem, National Institutes of Health: )

1-(5-Bromo-2-chlorophenyl)ethanone is an organic compound characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, along with a ketone functional group. Its molecular formula is C8H6BrClOC_8H_6BrClO and it has a molecular weight of approximately 233.49 g/mol. The structure features a phenyl ring substituted with both halogen atoms, which significantly influences its chemical properties and reactivity. This compound is classified as a halogenated aromatic ketone, and its unique substituents contribute to its potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available regarding the specific mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethanone in biological systems.

Due to the limited information on this specific compound, it's crucial to handle similar aryl ketones with care. Here are some general safety considerations:

  • Potential Irritant: Aryl ketones can be irritating to the skin, eyes, and respiratory system.
  • Suspected Endocrine Disruptor: Some halogenated aryl ketones have been linked to endocrine disruption [].
  • Follow Laboratory Safety Practices: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling unknown compounds.

  • Oxidation: This compound can be oxidized to form 1-(5-Bromo-2-chlorophenyl)ethanol using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: The ketone group can be reduced to form various alcohol derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid or potassium permanganate in alkaline conditions.
  • Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
  • Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone can be achieved through several methods:

  • Oxidation of Alcohol: Starting from 1-(5-Bromo-2-chlorophenyl)ethanol, the compound can be oxidized using chromium trioxide or potassium permanganate.
  • Bromination of Substituted Phenols: Another synthetic route involves brominating 2-chlorophenol followed by acetylation to yield the desired ketone.
  • Industrial Production: On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions for yield and purity, employing advanced purification techniques.

1-(5-Bromo-2-chlorophenyl)ethanone has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential therapeutic applications are being explored, particularly in developing new pharmaceuticals.
  • Material Science: Utilized in the production of specialty chemicals and materials due to its unique properties .

Interaction studies involving 1-(5-Bromo-2-chlorophenyl)ethanone focus on its binding affinity with various biomolecules. The halogen substituents may influence its interactions with enzymes and receptors, potentially leading to significant biological effects. Further research is needed to elucidate these mechanisms fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with 1-(5-Bromo-2-chlorophenyl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(5-Bromo-2-chlorophenyl)ethanolHydroxyl instead of ketoneAlcohol form may exhibit different reactivity
1-(4-Bromo-2-chlorophenyl)ethanoneBromine on para positionDifferent substitution pattern affects reactivity
1-(3-Bromophenyl)ethanoneBromine on meta positionVaries in biological activity compared to 1-(5-bromo-2-chlorophenyl)ethanone
1-[5-Bromo-2-(methylamino)phenyl]ethanoneMethylamino group presentDistinct biological properties due to amino substitution

The uniqueness of 1-(5-Bromo-2-chlorophenyl)ethanone lies in its specific combination of bromine and chlorine substituents on the phenyl ring, which distinguishes it from other halogenated phenolic compounds. This specific arrangement may enhance its reactivity and influence its biological properties differently than its analogs .

The development of 1-(5-Bromo-2-chlorophenyl)ethanone is embedded within the broader history of acetophenone chemistry. While acetophenone itself was first synthesized in 1857 by treating benzoyl chloride with methyl zinc, halogenated derivatives emerged later as chemists explored modifications to enhance reactivity and utility in synthesis. The first industrial synthesis of acetophenone was realized in 1925 through the Friedel-Crafts reaction, which laid groundwork for subsequent development of halogenated variants.

Halogenated acetophenones, including 1-(5-Bromo-2-chlorophenyl)ethanone, gained prominence in the chemical literature during the mid-20th century as researchers recognized their value as building blocks for more complex structures. Though specific historical information on 1-(5-Bromo-2-chlorophenyl)ethanone is limited in available literature, its development follows the general trajectory of interest in polyhalogenated aromatic ketones as synthetic intermediates.

Significance in Halogenated Acetophenone Chemistry

1-(5-Bromo-2-chlorophenyl)ethanone represents an important class of dihalogenated acetophenones with distinctive reactivity patterns. The presence of both bromine and chlorine atoms on the phenyl ring creates an electron-deficient aromatic system, which significantly influences the compound's chemical behavior and synthetic utility. This compound belongs to a broader family of halogenated acetophenones that have been extensively studied for their versatility in organic synthesis.

Within the landscape of halogenated acetophenones, this particular molecule is notable for its specific halogen substitution pattern. The bromine at the 5-position and chlorine at the 2-position creates a unique electronic distribution that influences reactivity at the carbonyl group and aromatic ring. This substitution pattern distinguishes it from other halogenated acetophenones such as phenacyl chloride (chloroacetophenone), which has historically been used as a riot control agent.

Current Research Landscape and Scientific Relevance

Current research interest in 1-(5-Bromo-2-chlorophenyl)ethanone centers primarily on its applications as a synthetic intermediate. The compound appears in contemporary chemical literature mainly as a precursor in pharmaceutical and agricultural chemical synthesis pathways. Its utility stems from the reactivity of both the ketone functional group and the halogenated aromatic ring, allowing for diverse transformations in multi-step syntheses.

The scientific relevance of this compound extends beyond its direct applications. Studies of halogenated acetophenones provide insights into structure-activity relationships, reactivity patterns, and functional group compatibility that inform broader understanding in organic chemistry. As pharmaceutical research continues to demand novel scaffolds and building blocks, compounds like 1-(5-Bromo-2-chlorophenyl)ethanone remain valuable additions to the synthetic chemist's toolkit.

XLogP3

2.9

Wikipedia

1-(5-Bromo-2-chlorophenyl)ethanone

Dates

Modify: 2023-09-12

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